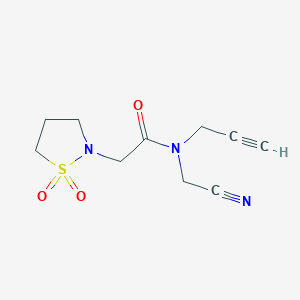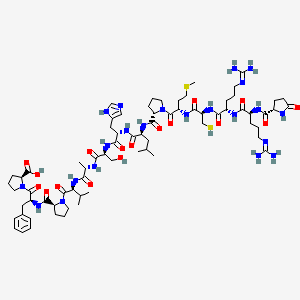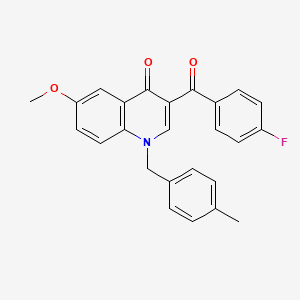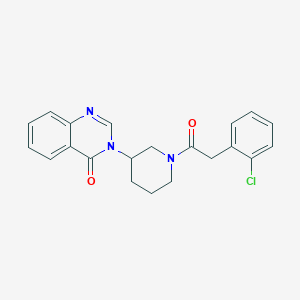
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays a role in a variety of physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in a range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.
Wirkmechanismus
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling events. Adenosine is a naturally occurring nucleoside that is released in response to various physiological and pathological stimuli, including ischemia, inflammation, and hypoxia. Activation of the adenosine A1 receptor has been shown to have a variety of effects, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the tissue and cell type being studied. In cardiovascular tissue, this compound has been shown to improve myocardial function and reduce myocardial infarct size by inhibiting the activation of intracellular signaling pathways that contribute to cell death. In neuronal tissue, this compound has been shown to protect against neurotoxicity induced by beta-amyloid and glutamate by modulating ion channel activity and reducing oxidative stress. In cancer cells, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells by inhibiting the activation of intracellular signaling pathways that contribute to cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide in lab experiments is its high selectivity and potency as an antagonist of the adenosine A1 receptor. This allows for precise manipulation of the receptor without affecting other signaling pathways. However, one of the limitations of using this compound is its potential for off-target effects, particularly at high concentrations. Additionally, the effects of this compound may be dependent on the specific cell type and experimental conditions being used.
Zukünftige Richtungen
There are several future directions for research on N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide. One area of interest is the potential therapeutic applications of this compound in neurodegenerative disorders, particularly Alzheimer's disease. Another area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in different cell types and experimental conditions.
Synthesemethoden
The synthesis of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide involves a multi-step process that begins with the reaction of 2,2-dimethylmalononitrile with ethyl acetoacetate to form 2,2-dimethyl-4-oxobutanoic acid. This intermediate is then reacted with guanidine to form 2,2-dimethyl-4-oxo-5-guanidinopentanoic acid. The final step involves the reaction of this intermediate with acryloyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cardiovascular disease, this compound has been shown to improve myocardial function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury. In neurodegenerative disorders, this compound has been shown to protect against neurotoxicity induced by beta-amyloid and glutamate. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells.
Eigenschaften
IUPAC Name |
N-(2,2-dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-5-9(16)15-10(12(2,3)4)11-13-7-6-8-14-11/h5-8,10H,1H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZNNILPDXVLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC=CC=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2834260.png)
![(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B2834262.png)

![N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)


![1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2834270.png)
![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2834271.png)

![2-Amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2834273.png)



